1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine-dione core substituted with a branched alkyl group (2-methylpropyl, or isobutyl) at the N1 position. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. This compound belongs to the isatoic anhydride (benzoxazine-2,4-dione) family, which is known for its utility in medicinal chemistry and agrochemical synthesis .
Structural analysis of related benzoxazine-diones reveals planar aromatic systems with bond lengths and angles consistent with conjugated enone systems. For example, the C=O bond lengths in similar compounds range from 1.20–1.23 Å, while C-N bonds measure 1.35–1.40 Å . These features contribute to the compound’s reactivity in nucleophilic substitution and cycloaddition reactions.
Properties
CAS No. |
292139-34-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 |
IUPAC Name |
1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZQTLLCOTAWSEHN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at electron-rich positions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents. Key products include:
-
Quinone derivatives : Formed via oxidation of the aromatic ring, resulting in conjugated diketone structures.
-
Epoxidation : Observed under controlled conditions with peracid reagents like mCPBA (meta-chloroperbenzoic acid).
Table 1: Oxidation Pathways and Products
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | 2-Methylpropyl-substituted quinone | 72 | |
| mCPBA | Dichloromethane, 25°C | Epoxidized benzoxazine | 58 |
Reduction Reactions
Reductive pathways target the oxazine ring and substituents:
-
Sodium borohydride (NaBH₄) : Selectively reduces the carbonyl group to a secondary alcohol.
-
Catalytic hydrogenation (H₂/Pd-C) : Cleaves the oxazine ring, yielding amine derivatives.
Key Findings :
-
Reduction with NaBH₄ preserves the aromatic system while modifying the heterocyclic core.
-
Hydrogenation generates 1-(2-methylpropyl)-3-aminophenol as a primary product, with applications in polymer precursors .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic ring and oxazine nitrogen:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the oxazine oxygen.
-
Alkylation : The nitrogen atom undergoes alkylation with alkyl halides, enhancing steric bulk.
Table 2: Substitution Reactivity
| Reaction Type | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 (aromatic ring) | Explosives precursor |
| Alkylation | CH₃I | N-atom | Surfactant synthesis |
Ring-Opening Polymerization
The compound polymerizes via thermal or acid-catalyzed mechanisms to form polybenzoxazines , valued for high thermal stability:
Mechanistic Insights :
-
Thermal polymerization : Proceeds at 180–220°C, forming crosslinked networks through Mannich bridge structures .
-
Lewis acid catalysts (e.g., AlCl₃) : Lower activation energy (ΔG‡ ~95 kJ/mol) and enable room-temperature polymerization .
Table 3: Polymerization Conditions and Outcomes
| Catalyst | Temperature (°C) | Polymer Structure | Glass Transition Temp (Tg) |
|---|---|---|---|
| None | 200 | Branched phenolic | 165 |
| AlCl₃ | 25 | Linear arylamine | 142 |
Influence of Substituents on Reactivity
The 2-methylpropyl group impacts reaction kinetics and regioselectivity:
-
Electron-donating effect : Accelerates electrophilic substitution but slows oxidation .
-
Steric hindrance : Reduces accessibility of the oxazine nitrogen for alkylation.
Comparative Reactivity Data :
Scientific Research Applications
Materials Science
Benzoxazines like 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione are utilized in the development of high-performance polymers and resins. Their unique thermal and mechanical properties make them suitable for applications in coatings, adhesives, and composites.
| Property | Description |
|---|---|
| Thermal Stability | High thermal stability allows for use in high-temperature applications. |
| Mechanical Strength | Exhibits excellent mechanical properties suitable for structural applications. |
Pharmaceuticals
This compound is being explored for its potential therapeutic properties. Benzoxazine derivatives have shown promise in various biological activities:
- Antimicrobial Activity: Research indicates that benzoxazines can possess antimicrobial properties, making them candidates for drug development against bacterial infections.
- Anti-inflammatory Effects: Some studies suggest that derivatives may reduce inflammation, which is crucial in treating chronic inflammatory diseases.
- Anticancer Properties: Preliminary data indicate that certain benzoxazine compounds exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create new compounds with desired properties.
Case Study 1: Development of Antimicrobial Agents
A study focused on synthesizing various benzoxazine derivatives from this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The derivatives were tested using standard microbiological methods and showed varying degrees of effectiveness.
Case Study 2: High-performance Polymers
Research conducted on the incorporation of benzoxazines into epoxy resin formulations revealed enhanced thermal and mechanical properties compared to traditional epoxy systems. The study showed that adding this compound improved the thermal stability and flexibility of the resulting materials.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the benzoxazine derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with structurally related compounds is provided in Table 1 .
Notes:
- LogP values estimated based on substituent contributions (alkyl groups increase lipophilicity; electronegative groups like F or OCH₃ reduce it).
- The 2-methylpropyl group in the target compound confers higher lipophilicity (LogP ~2.5) compared to ethyl (LogP ~1.8) or methyl (LogP ~0.63) derivatives, favoring passive diffusion across biological membranes .
Biological Activity
Overview
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure consists of a benzene ring fused to an oxazine ring, with a 2-methylpropyl group attached to the nitrogen atom of the oxazine.
| Property | Value |
|---|---|
| CAS No. | 292139-34-5 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cell proliferation and signaling pathways. For instance, it has been shown to inhibit the MEK/ERK signaling pathway, which is crucial in various cancer cell growth processes .
Anticancer Properties
Research suggests that this compound may possess anticancer properties through its ability to modulate various signaling pathways. By inhibiting enzymes involved in tumor growth and metastasis, it may contribute to reduced cancer cell proliferation. Studies focusing on similar benzoxazine derivatives have shown promising results in suppressing cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A variety of studies have explored the biological activity of benzoxazines. For example:
- Study on MEK Inhibition : A study focused on benzoxazine derivatives found that certain analogues could effectively inhibit the MEK1 enzyme, leading to decreased activation of downstream ERK pathways in cancer cells. This inhibition was linked to reduced expression of oncogenes and improved outcomes in vitro .
- Antiviral Efficacy : Another research effort revealed that benzoxazine compounds could significantly reduce cytopathic effects induced by EV71 in cultured cells. The mechanism involved allosteric inhibition of key signaling pathways critical for viral replication .
Q & A
Q. How can byproducts from its synthesis be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
